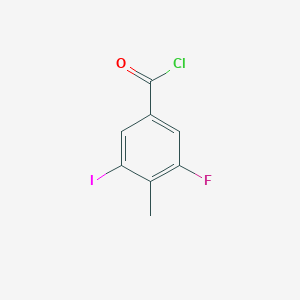

3-Fluoro-5-iodo-4-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodo-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFIO/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSXPAXRJIPWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50846238 | |

| Record name | 3-Fluoro-5-iodo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918331-98-3 | |

| Record name | 3-Fluoro-5-iodo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50846238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 5 Iodo 4 Methylbenzoyl Chloride

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-fluoro-5-iodo-4-methylbenzoyl chloride points to 3-fluoro-5-iodo-4-methylbenzoic acid as the immediate and key precursor. The transformation from the carboxylic acid to the acyl chloride is a standard and well-established reaction in organic synthesis. Therefore, the primary synthetic challenge lies in the efficient and regioselective construction of the trisubstituted benzoic acid.

The direct precursor to the target compound is 3-fluoro-5-iodo-4-methylbenzoic acid. The synthesis of this key intermediate involves the carefully orchestrated introduction of fluorine, iodine, and a methyl group onto a benzoic acid scaffold. The physical properties of this precursor are summarized in the table below.

| Property | Value |

| CAS Number | 861905-94-4 |

| Chemical Formula | C8H6FIO2 |

| Molecular Weight | 280.037 g/mol |

| Appearance | Light yellow to pink to light brown powder |

| Melting Point | 140°C to 144°C |

This data is compiled from publicly available information for 3-Fluoro-5-iodo-4-methylbenzoic acid. allfluoro.comindiamart.com

The regioselective introduction of both fluorine and iodine onto an aromatic ring presents a significant synthetic hurdle. The directing effects of the existing substituents on the ring must be carefully considered to achieve the desired substitution pattern.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. uwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a desired substituent. wikipedia.org For the synthesis of a polysubstituted aromatic compound like 3-fluoro-5-iodo-4-methylbenzoic acid, a DoM strategy could be envisioned where a suitable DMG, such as an amide or a methoxy (B1213986) group, directs the lithiation. Subsequent reaction with an electrophilic fluorine or iodine source would install the halogen at the desired position. Fluorine itself can act as a directing group for metalation, which could be a key step in the synthesis. researchgate.net

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic methods.

Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). alfa-chemistry.com These reagents can react with electron-rich aromatic rings to introduce fluorine. alfa-chemistry.com While direct fluorination with fluorine gas is highly reactive and difficult to control, modern electrophilic fluorinating agents offer milder and more selective alternatives. jove.com

| Electrophilic Fluorinating Agent | Description |

| Selectfluor® (F-TEDA-BF4) | A stable, widely used reagent for the fluorination of various organic compounds, including electron-rich aromatics. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide (NFSI) | An economical and stable fluorinating agent with high electrophilicity, soluble in many organic solvents. alfa-chemistry.com |

| Acetyl hypofluorite | A reagent that reacts efficiently and selectively with activated aromatic rings, often resulting in ortho-fluorination. acs.orgacs.org |

Nucleophilic Aromatic Fluorination (SNAr) , on the other hand, involves the displacement of a leaving group on an aromatic ring by a nucleophilic fluoride (B91410) source. rsc.org This method is particularly effective for aromatic rings that are activated by electron-withdrawing groups. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has been shown to be a highly efficient reagent for nucleophilic aromatic fluorinations, such as halogen exchange (Halex) reactions, under mild conditions. researchgate.netresearchgate.net

The introduction of iodine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. Various reagents and methods have been developed to achieve regioselective iodination. The choice of iodinating agent and reaction conditions is crucial for controlling the position of iodination on a substituted aromatic ring. organic-chemistry.org

| Iodination Reagent/System | Application |

| Iodine and Iodic Acid | An effective combination for the regioselective iodination of aromatic carbonyl compounds. arkat-usa.org |

| N-Iodosuccinimide (NIS) | Often used with a catalytic amount of acid, such as trifluoroacetic acid, for the iodination of electron-rich aromatic compounds. organic-chemistry.org |

| Silver Salts (e.g., Ag2SO4) with Iodine | This combination can provide access to iodoarenes and can influence the regioselectivity of the iodination. nih.govacs.org |

| N-Chlorosuccinimide and Sodium Iodide | An efficient system for the regioselective iodination of electron-rich aromatic compounds in acetic acid. researchgate.net |

Strategies for Introducing Halogen Substituents (Fluorine and Iodine)

Modern Synthetic Transformations for Acyl Chloride Formation

The conversion of the carboxylic acid, 3-fluoro-5-iodo-4-methylbenzoic acid, to the corresponding acyl chloride is a critical final step. Acyl chlorides are highly reactive and are typically not isolated but used directly in subsequent reactions. researchgate.net Several modern reagents are available for this transformation, each with its own advantages.

| Reagent | Description |

| Thionyl Chloride (SOCl2) | A common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction can be performed neat or in an inert solvent. researchgate.net |

| Oxalyl Chloride ((COCl)2) | A milder alternative to thionyl chloride, often used with a catalytic amount of dimethylformamide (DMF). The byproducts are gaseous, which simplifies purification. researchgate.net |

| Phosphorus Pentachloride (PCl5) | A powerful chlorinating agent that can be used for this transformation. |

The choice of reagent depends on the specific substrate and the desired reaction conditions. For a sensitive substrate, the milder conditions offered by oxalyl chloride might be preferable.

Reagents and Reaction Conditions for Carboxylic Acid Chlorination (e.g., Thionyl Chloride)

The conversion of a carboxylic acid to a benzoyl chloride is a standard and widely practiced transformation in organic chemistry. Several reagents are capable of effecting this change, with thionyl chloride (SOCl₂) being one of the most common and effective. prepchem.com The reaction of 3-Fluoro-5-iodo-4-methylbenzoic acid with thionyl chloride proceeds to form this compound, along with the byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are both gases and thus easily removed from the reaction mixture.

Other chlorinating agents that can be employed for this purpose include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). prepchem.comresearchgate.net When phosphorus pentachloride is used, the byproducts are phosphoryl chloride (POCl₃) and hydrochloric acid. Oxalyl chloride is another effective reagent that often provides cleaner reactions and is particularly useful when milder conditions are required. researchgate.net The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material to heat and acidic conditions, and the desired purity of the final product.

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), to facilitate the reaction and control the temperature. In some cases, a catalytic amount of a tertiary amine, like pyridine, or N,N-dimethylformamide (DMF) is added to accelerate the reaction. pjoes.com

Below is a table summarizing common reagents and typical reaction conditions for the chlorination of benzoic acids:

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The choice of chlorinating agent, solvent, reaction temperature, and reaction time all play a crucial role in the outcome of the synthesis.

Stoichiometry of Reagents: The molar ratio of the carboxylic acid to the chlorinating agent is a critical factor. An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. orgsyn.org However, a large excess can lead to unwanted side reactions and complicates the purification process.

Temperature Control: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. For instance, in some acyl chloride preparations, higher temperatures can favor the formation of ketones as a major byproduct. orgsyn.org The optimal temperature is typically determined experimentally for each specific substrate and chlorinating agent.

Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. An inert solvent that can dissolve the starting material and is stable under the reaction conditions is preferred. Solvents like toluene and dichloromethane are commonly used. In some cases, the reaction can be run neat, without any solvent, which can simplify the workup procedure.

Reaction Time: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the carboxylic acid starting material.

Purification: After the reaction is complete, the excess chlorinating agent and solvent are typically removed by distillation. The crude benzoyl chloride can then be purified by vacuum distillation to obtain a product of high purity.

The following table provides a general overview of parameters that can be optimized for the synthesis of benzoyl chlorides:

Advanced Synthetic Routes to the 3-Fluoro-5-iodo-4-methylphenyl Core

Beyond the direct chlorination of the corresponding carboxylic acid, advanced synthetic strategies can be employed to construct the core 3-fluoro-5-iodo-4-methylphenyl structure. These methods often involve the use of transition metal-catalyzed reactions to build the aromatic ring with the desired substitution pattern.

Exploration of Transition Metal-Catalyzed Coupling Reactions for Precursors (e.g., Suzuki, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. mdpi.com Reactions such as the Suzuki and Stille couplings can be utilized to assemble the precursors to 3-Fluoro-5-iodo-4-methylbenzoic acid.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov In the context of synthesizing the precursor to 3-Fluoro-5-iodo-4-methylbenzoic acid, a suitably substituted arylboronic acid could be coupled with an iodo- or bromo-substituted aromatic compound. For example, a 3-fluoro-4-methylphenylboronic acid could be coupled with a dihalobenzoic acid derivative. Researchers have successfully used Suzuki couplings in the synthesis of optically pure benzoic acid derivatives. acs.org

Stille Coupling: The Stille reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org The Stille reaction is valued for the stability of the organostannane reagents to air and moisture. wikipedia.orgthermofisher.com Similar to the Suzuki coupling, a Stille coupling could be employed to construct the carbon skeleton of the target molecule's precursor. For instance, a 3-fluoro-4-methylphenylstannane could be coupled with an iodo- or bromo-substituted benzoic acid derivative. The Stille reaction has been widely utilized in the synthesis of complex natural products due to its mild conditions and functional group compatibility. thermofisher.comorgsyn.org

The table below outlines the key components of these two important cross-coupling reactions:

Green Chemistry Principles in Synthetic Design for this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes. jddhs.comncfinternational.it

Prevention of Waste: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. instituteofsustainabilitystudies.com This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic and volatile. Green chemistry encourages the use of safer alternatives, such as water, bio-based solvents like Cyrene™, or even solvent-free reaction conditions. instituteofsustainabilitystudies.comrsc.org For instance, some acylation reactions can be performed in water, which is a non-toxic and environmentally benign solvent. humanjournals.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. jddhs.com Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled and reused, which reduces waste. Transition metal catalysts, as discussed in the previous section, are a prime example of this principle in action.

Design for Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ncfinternational.it The development of highly active catalysts can enable reactions to be run under milder conditions.

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. ncfinternational.it While the synthesis of a specific fine chemical like this compound may rely on petroleum-based starting materials, the broader application of green chemistry principles can drive innovation in the development of bio-based precursors for aromatic compounds.

The following table lists some of the twelve principles of green chemistry and their potential application in the synthesis of this compound:

Reactivity and Reaction Mechanisms of 3 Fluoro 5 Iodo 4 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Mechanism and Kinetic Studies of Amidation

The reaction of 3-Fluoro-5-iodo-4-methylbenzoyl chloride with a primary or secondary amine is a classic example of amidation. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.gov This intermediate then eliminates a chloride ion to furnish the corresponding N-substituted-3-fluoro-5-iodo-4-methylbenzamide. A proton transfer step, typically facilitated by another molecule of the amine or a non-nucleophilic base, completes the reaction. hud.ac.uk

Illustrative Hypothetical Kinetic Data for the Amidation of this compound

| Amine Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Aniline | Dichloromethane (B109758) | 25 | 1.2 x 10⁻² |

| Benzylamine | Dichloromethane | 25 | 3.5 x 10⁻¹ |

| Diethylamine | Dichloromethane | 25 | 8.9 x 10⁻¹ |

This data is hypothetical and for illustrative purposes only.

Mechanism and Kinetic Studies of Esterification

The esterification of this compound with an alcohol follows the same fundamental tetrahedral mechanism. researchgate.netpearson.comlibretexts.orgyoutube.com The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion leads to the formation of the corresponding ester. researchgate.netyoutube.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride gas that is liberated. researchgate.net

As with amidation, specific kinetic studies on the esterification of this particular benzoyl chloride are scarce. However, the principles of physical organic chemistry allow for predictions regarding its reactivity. The rate would be dependent on the nucleophilicity of the alcohol and the electrophilicity of the benzoyl chloride, which is modulated by the ring substituents.

Illustrative Hypothetical Kinetic Data for the Esterification of this compound

| Alcohol Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Methanol | Pyridine | 25 | 5.8 x 10⁻³ |

| Ethanol | Pyridine | 25 | 4.1 x 10⁻³ |

| Isopropanol | Pyridine | 25 | 1.9 x 10⁻³ |

This data is hypothetical and for illustrative purposes only.

Mechanism and Kinetic Studies of Other Nucleophilic Additions

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles. For instance, reaction with water leads to hydrolysis to form 3-fluoro-5-iodo-4-methylbenzoic acid. wikipedia.org Carboxylates can act as nucleophiles to generate anhydrides. Thiolates can be used to synthesize thioesters. In each of these cases, the fundamental mechanistic pathway remains the nucleophilic addition-elimination sequence through a tetrahedral intermediate. The relative rates of these reactions would be primarily dictated by the nucleophilicity of the attacking species and the stability of the resulting product.

Influence of Halogen Substituents on Reactivity and Regioselectivity

The presence and positioning of the fluorine, iodine, and methyl groups on the benzene (B151609) ring have a profound impact on the reactivity of the benzoyl chloride moiety. These effects can be dissected into electronic and steric components.

Electronic Effects of Fluorine and Iodine on the Benzoyl Chloride Moiety

Hammett and Taft Substituent Constants

| Substituent | Position | Hammett Constant (σ) | Taft Steric Parameter (Es) |

| Fluoro | meta | +0.34 | - |

| Iodo | meta | +0.35 | - |

| Methyl | para | -0.17 | - |

| Methyl | ortho | - | -1.24 |

Data sourced from established literature compilations. bluffton.edu

Electrophilic Aromatic Substitution Reactions of the Benzoyl Chloride Core

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the pre-existing substituents. These effects are broadly categorized as activating or deactivating, and ortho-, para-, or meta-directing.

When considering the combined influence of these substituents, a qualitative analysis of their directing effects is necessary to predict the most probable sites of electrophilic attack. The available positions for substitution on the benzene ring are at C2 and C6.

The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Type | Directing Effect |

| -COCl | 1 | Strongly Deactivating | Meta (to C3, C5) |

| -F | 3 | Weakly Deactivating | Ortho, Para (to C2, C4, C6) |

| -CH₃ | 4 | Weakly Activating | Ortho, Para (to C3, C5) |

| -I | 5 | Weakly Deactivating | Ortho, Para (to C2, C4, C6) |

The strongly deactivating and meta-directing acyl chloride group will significantly reduce the electron density of the entire ring, making electrophilic substitution challenging. It directs towards the C3 and C5 positions, which are already substituted. The weakly activating methyl group directs towards the C3 and C5 positions, which are also occupied. Both the fluoro and iodo groups are ortho-, para-directors. The fluoro group at C3 directs towards C2, C4, and C6. The iodo group at C5 also directs towards C2, C4, and C6.

Considering the available C2 and C6 positions, both are ortho to a halogen (fluoro and iodo, respectively) and meta to the other halogen. Both positions are also ortho to the deactivating acyl chloride group. However, the C2 position is ortho to the fluoro group and para to the iodo group, while the C6 position is ortho to the iodo group and para to the fluoro group. Due to the competing effects, it is difficult to definitively predict a single major product without experimental data. Steric hindrance from the adjacent acyl chloride and iodo groups might disfavor substitution at the C6 position. The activating effect of the methyl group is largely negated by the stronger deactivating groups. Therefore, any electrophilic aromatic substitution on this molecule is expected to be slow and may require harsh reaction conditions.

Radical Reactions Involving this compound

The presence of an iodine atom on the aromatic ring introduces the possibility of radical reactions, as the carbon-iodine bond is relatively weak and can undergo homolytic cleavage. Aryl iodides are known to participate in various radical-mediated transformations. fiveable.menih.gov For instance, they can serve as precursors to aryl radicals in the presence of radical initiators or under photochemical or transition-metal-catalyzed conditions. chemrxiv.orgnih.gov

One potential radical reaction pathway for this compound would involve the formation of an aryl radical at the C5 position upon cleavage of the C-I bond. This radical could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or coupling reactions.

The benzoyl chloride moiety can also be involved in radical reactions. Electron attachment to benzoyl chloride can lead to the formation of a transient radical anion, which can then dissociate to yield a benzoyl radical and a chloride ion. rsc.orgrsc.org This benzoyl radical could then initiate polymerization or undergo other radical transformations. The formation of benzoyl radicals is an important process in various chemical applications.

Therefore, under appropriate conditions (e.g., presence of radical initiators, UV light, or specific catalysts), this compound could potentially undergo radical reactions at two distinct sites: the aryl-iodine bond and the acyl chloride group. The specific reaction pathway that predominates would depend on the reaction conditions and the nature of other reactants present.

Computational Probing of Reaction Pathways and Transition States

Due to the complex interplay of electronic and steric effects in this compound, computational chemistry offers a powerful tool to elucidate its reactivity and predict the most favorable reaction pathways. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, the stability of reaction intermediates, and the energy barriers of transition states.

For electrophilic aromatic substitution reactions, computational models can be used to calculate the electron density at each carbon atom of the benzene ring, thereby predicting the most nucleophilic sites susceptible to electrophilic attack. Furthermore, the energies of the sigma-complex intermediates for substitution at each possible position can be calculated to determine the most stable intermediate and thus the most likely product. ikprress.org This approach would allow for a more quantitative assessment of the competing directing effects of the fluoro, iodo, methyl, and acyl chloride groups.

In the context of radical reactions, computational methods can be employed to calculate the bond dissociation energy (BDE) of the C-I bond to assess the feasibility of aryl radical formation. The stability of the resulting aryl radical and any subsequent radical intermediates can also be evaluated. Similarly, the energetics of benzoyl radical formation from the benzoyl chloride group can be computationally investigated.

Advanced Applications As a Synthetic Building Block

Construction of Complex Organic Molecules

The unique substitution pattern of the benzoyl chloride core provides a robust platform for the synthesis of intricate organic structures.

Synthesis of Fluorinated and Iodinated Biaryls and Heterobiaryls

While direct examples involving 3-Fluoro-5-iodo-4-methylbenzoyl chloride are not extensively documented, the carbon-iodine bond is a well-established handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions would enable the direct linkage of the fluorinated, methylated phenyl ring to a wide array of aryl or heteroaryl boronic acids, stannanes, or alkenes. The resulting biaryl structures are core components of many functional materials and pharmaceutical agents. The acyl chloride can be either carried through the coupling reaction or transformed beforehand into a less reactive group like an ester or amide to prevent side reactions.

Incorporation into Macrocyclic Architectures

The rigid structure and defined bond vectors of the 3-fluoro-5-iodo-4-methylbenzoyl unit make it an attractive component for the construction of macrocycles. High-dilution condensation reactions between this di-functional (acyl chloride and iodo group) monomer and a suitable linking partner could yield complex macrocyclic architectures. The acyl chloride would readily form an ester or amide linkage, while the iodo group could be used in a subsequent intramolecular cross-coupling reaction to complete the cyclization, affording novel host molecules or conformationally constrained bioactive compounds.

Formation of Specialty Polymeric Materials and Resins

Structurally related fluorinated benzoyl chlorides are utilized in creating specialty polymers and resins for coatings and adhesives, providing enhanced durability and chemical resistance. chemimpex.com The incorporation of the 3-fluoro-5-iodo-4-methylbenzoyl moiety into a polymer backbone, for example, through polycondensation reactions, could impart desirable properties. The fluorine atom can enhance thermal stability and chemical resistance, while the bulky iodo and methyl groups can influence chain packing and solubility. Post-polymerization modification at the iodine site could also be employed to introduce further functionality.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The inherent functionalities of this compound make it a valuable starting material for intermediates in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com The presence of fluorine is a common strategy to enhance metabolic stability and binding affinity in drug candidates. chemimpex.com

Synthesis of Aryl Amides and Esters for Subsequent Functionalization

The acyl chloride group is highly reactive and serves as an excellent electrophile for the synthesis of a diverse range of aryl amides and esters. Reaction with primary or secondary amines or various alcohols (phenols) proceeds readily, often at room temperature, to furnish the corresponding amide or ester in high yield. nih.govresearchgate.net These products are not only valuable final targets but also serve as stable intermediates for further elaboration. The iodine atom remains intact during these transformations, allowing for subsequent cross-coupling or other derivatization reactions.

Table 1: Representative Amidation and Esterification Reactions

| Reactant | Reagent | Product Type | Potential Application |

| Primary/Secondary Amine | This compound | N-substituted Aryl Amide | Pharmaceutical scaffold, agrochemical active ingredient |

| Alcohol/Phenol | This compound | Aryl Ester | Intermediate for further synthesis, material science monomer |

Derivatization for Advanced Chemical Entities (focus on synthetic transformations)

The true synthetic power of this compound lies in the sequential or orthogonal manipulation of its functional groups. For instance, the acyl chloride can be converted to an amide, and the resulting product can then undergo a palladium-catalyzed reaction at the iodo position. This could include Sonogashira coupling to introduce an alkyne, Buchwald-Hartwig amination to add a new nitrogen-based substituent, or cyanation to install a nitrile group. These transformations provide access to a vast chemical space of highly decorated and complex molecules from a single, versatile starting material. This strategic derivatization is crucial in medicinal chemistry for building structure-activity relationships (SAR) and optimizing lead compounds.

Role in Catalyst and Ligand Design for Organic Transformations

The unique structural features of this compound make it a compound of interest in the rational design of novel catalysts and ligands. The presence of three distinct functional moieties on the benzoyl ring—a fluorine atom, an iodine atom, and a methyl group—in a specific ortho, meta, and para relationship to the reactive acyl chloride, allows for multifaceted interactions in a catalytic system.

The electron-withdrawing nature of the fluorine and iodine atoms significantly influences the electronic properties of the aromatic ring, which can be harnessed to modulate the activity of a catalytic center. Conversely, the electron-donating methyl group provides a subtle counterbalance, allowing for fine-tuning of the electronic environment. This intricate electronic interplay is crucial for optimizing the efficiency and selectivity of catalytic processes.

Furthermore, the sterically demanding iodine atom can play a critical role in establishing specific spatial arrangements in the coordination sphere of a metal catalyst. This steric influence is instrumental in controlling the stereoselectivity of asymmetric transformations, a key goal in modern synthetic chemistry.

Researchers have begun to explore the incorporation of moieties derived from this compound into the backbones of chiral ligands. By reacting the acyl chloride with chiral amines or alcohols, complex ligand architectures can be constructed. The resulting ligands can then be coordinated to transition metals to generate catalysts for a variety of organic reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

Table 1: Potential Applications in Catalyst and Ligand Design

| Application Area | Role of this compound Moiety | Potential Advantages |

| Asymmetric Catalysis | Forms the backbone of chiral ligands, influencing the stereochemical outcome of reactions. | Enhanced enantioselectivity due to specific steric and electronic effects. |

| Cross-Coupling Reactions | Modifies the electronic properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | Improved catalytic activity and stability; potential for tuning reaction scope. |

| C-H Activation | Component of directing groups that facilitate regioselective functionalization of C-H bonds. | Increased efficiency and control in complex molecule synthesis. |

The research in this area is still in its nascent stages, but the initial findings suggest that the unique substitution pattern of this compound offers a promising platform for the development of next-generation catalysts and ligands with tailored properties. Future work will likely focus on the synthesis of a broader range of derivatives and their systematic evaluation in various catalytic transformations to fully unlock their potential.

Derivatives and Analogues of 3 Fluoro 5 Iodo 4 Methylbenzoyl Chloride

Synthesis of Structurally Modified Analogues

The generation of new molecules based on the 3-fluoro-5-iodo-4-methylbenzoyl chloride scaffold involves targeted synthetic transformations. These modifications are designed to probe structure-activity relationships or to create intermediates for more complex molecules. The primary methods for creating these analogues involve altering the substitution pattern of the benzene (B151609) ring.

The nature and position of halogen atoms on the benzoyl chloride ring significantly influence the molecule's electronic properties and reactivity. Synthetic strategies allow for the preparation of a wide array of analogues with different halogenation patterns. The synthesis of substituted benzoyl chlorides can be achieved by converting the corresponding carboxylic acids into acyl chlorides using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.uklibretexts.orgresearchgate.net

For instance, the preparation of 3-chloro-4-fluorobenzoyl chloride can be accomplished through a multi-step synthesis starting from the chlorination of 4-fluorobenzaldehyde (B137897) to yield 4-fluorobenzoyl chloride, which is then further chlorinated. google.comgoogle.com The synthesis of various 4-halobenzoyl chlorides has also been successfully demonstrated. orgsyn.org These methods highlight the accessibility of analogues where the iodine at position 5 is replaced by another halogen, or the fluorine at position 3 is moved or substituted.

Table 1: Examples of Synthesized Halogen-Substituted Benzoyl Chloride Analogues

| Compound Name | Precursor | Key Reagents | Reference |

|---|---|---|---|

| 4-Halobenzoyl Chlorides | Substituted Benzenes | Oxalyl Chloride, AlCl₃ | orgsyn.org |

| 3-Chloro-4-fluorobenzoyl chloride | 4-Fluorobenzaldehyde | Cl₂, Radical Starter | google.comgoogle.com |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoic acid | Not specified | wikipedia.org |

This table is interactive and can be sorted by column.

The methyl group at the 4-position is another key site for structural modification. It can be elongated, functionalized, or replaced entirely. A common modification involves the free-radical halogenation of the methyl group itself. For example, the synthesis of 3-chloromethyl benzoyl chloride can be achieved from benzenyl trichloride (B1173362) and paraformaldehyde. google.com Another approach involves the bromination of a tolyl group using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, which creates a reactive benzyl (B1604629) bromide intermediate that can be further transformed. chemicalbook.com

Furthermore, methods for preparing 4-alkylbenzoyl chlorides with longer alkyl chains (e.g., pentyl) have been established, demonstrating that the methyl group can be replaced with other alkyl substituents to alter the lipophilicity and steric profile of the molecule. orgsyn.org

Table 2: Synthetic Modifications of the Methyl Group on Benzoyl Chloride Analogues

| Modification Type | Starting Material Example | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | 4-Fluoro-3-iodotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Benzyl Bromide Analogue | chemicalbook.com |

| Halogenation | Benzenyl trichloride | Paraformaldehyde, Lewis Acid | Chloromethyl Benzoyl Chloride | google.com |

This table is interactive and can be sorted by column.

Replacing the benzene ring with a heterocyclic system introduces significant changes to the molecule's geometry, polarity, and potential for intermolecular interactions. Acyl chlorides are valuable precursors for constructing nitrogen-containing heterocyclic compounds. One powerful method is the intramolecular Schmidt reaction of acyl chlorides with alkyl azides, which can rapidly generate fused polycyclic lactams in a one-pot process. acs.org This strategy involves the conversion of a carboxylic acid to an acyl chloride, followed by a Schmidt rearrangement and subsequent electrophilic addition to form two new rings. acs.org

The versatility of acyl chlorides extends to their use in synthesizing a wide array of heterocyclic structures that are important in medicinal chemistry. For example, substituted pyridines, which are key components in many pharmaceutical compounds, can be synthesized through pathways where an acyl chloride could serve as a key building block. nih.gov

Synthetic Strategies for Conjugates and Hybrid Molecules

Benzoyl chlorides are highly reactive acylating agents, making them ideal for synthesizing conjugates and hybrid molecules. They readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. wikipedia.org This reactivity is the foundation for linking the benzoyl chloride moiety to other molecules, including biomolecules, polymers, or other pharmacophores.

A common method for this type of synthesis is the Schotten-Baumann reaction, which involves treating an amine or alcohol with the acyl chloride in the presence of a base (like sodium hydroxide) to neutralize the HCl byproduct. medcraveonline.com This technique has been successfully used for the benzoylation of active hydrogen-containing compounds, such as in the synthesis of benzoylated sulfamoyl carboxylic acids. medcraveonline.com These reactions are often efficient and result in good to excellent yields of the desired conjugate.

Impact of Structural Modifications on Reactivity and Synthetic Utility

Structural modifications to the this compound framework have a profound impact on the molecule's reactivity and its utility as a synthetic intermediate.

Electronic Effects : The type and position of halogen substituents significantly alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups, such as fluorine and chlorine, increase the reactivity of the acyl chloride towards nucleophiles. acs.org The presence of strongly activating groups on the ring, like alkoxy groups, can sometimes lead to undesirable side reactions such as Friedel-Crafts acylation to form ketones. orgsyn.org Conversely, deactivating substituents may hinder certain reactions. orgsyn.org

Steric Effects : Modifying the methyl group to a larger alkyl chain or introducing bulky substituents near the acyl chloride group can create steric hindrance, potentially slowing down reaction rates or influencing the regioselectivity of reactions with asymmetric nucleophiles. However, research has shown that in some cases, the steric effect of ortho substituents can be minimal. acs.org

Synthetic Utility : The diverse analogues of benzoyl chloride serve as crucial intermediates in the synthesis of a wide range of products. For example, 4-alkylbenzoyl chlorides are used to prepare liquid crystals, while other substituted benzoyl chlorides are precursors for pharmaceuticals, agrochemicals, and high-performance polymers. orgsyn.orgwikipedia.orgchemimpex.com The ability to introduce specific functionalities through these modifications makes them valuable building blocks in organic synthesis.

Table 3: Influence of Structural Modifications on Benzoyl Chloride Properties

| Structural Modification | Effect on Reactivity | Impact on Synthetic Utility |

|---|---|---|

| Electron-withdrawing halogens (F, Cl) | Increases electrophilicity of carbonyl carbon | Enhances utility as an acylating agent |

| Electron-donating groups (e.g., alkyl) | May slightly decrease reactivity compared to halogens | Used to create intermediates for materials like liquid crystals orgsyn.org |

| Functionalization of methyl group (e.g., CH₂Cl) | Introduces a new reactive site for further synthesis | Creates bifunctional building blocks |

This table is interactive and can be sorted by column.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For "3-Fluoro-5-iodo-4-methylbenzoyl chloride," a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. For "this compound," the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons are influenced by the surrounding electron-withdrawing groups (fluorine, iodine, and acyl chloride) and the electron-donating methyl group. oregonstate.edu The chemical shifts are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). oregonstate.edulibretexts.org The signal for the methyl protons (H-7) is expected to appear in the aliphatic region, while the two aromatic protons (H-2 and H-6) will be in the downfield aromatic region. Due to coupling with the adjacent fluorine atom, these aromatic proton signals would likely appear as doublets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in "this compound" gives a distinct signal. The carbonyl carbon of the acyl chloride group is characteristically deshielded and appears significantly downfield (typically 165-190 ppm). oregonstate.edu The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom (C-3) will show a large chemical shift and a characteristic splitting pattern (a large one-bond carbon-fluorine coupling constant, ¹JCF). Similarly, the carbon attached to iodine (C-5) will have its chemical shift influenced by the heavy atom effect.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR spectroscopy is an invaluable tool for its characterization. nih.gov This technique is highly sensitive, as ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio. nih.govwikipedia.org The spectrum for "this compound" would display a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. alfa-chemistry.com The typical chemical shift range for aromatic fluorine compounds is broad, allowing for clear signal resolution. ucsb.eduazom.com The signal will be split by coupling to the adjacent aromatic protons.

Interactive Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.0 | d | ~7-9 Hz (³JHF) | Aromatic H-6 |

| ¹H | 7.8 - 8.2 | d | ~9-11 Hz (⁴JHF) | Aromatic H-2 |

| ¹H | 2.4 - 2.6 | s | - | Methyl (-CH₃) |

| ¹³C | 165 - 170 | d | ~2-4 Hz (³JCF) | Carbonyl (C=O) |

| ¹³C | 160 - 165 | d | ~250-270 Hz (¹JCF) | C-3 (C-F) |

| ¹³C | 145 - 150 | s | - | C-5 (C-I) |

| ¹³C | 140 - 145 | s | - | C-4 (C-CH₃) |

| ¹³C | 135 - 140 | d | ~3-5 Hz (²JCF) | C-1 (C-COCl) |

| ¹³C | 125 - 130 | d | ~15-20 Hz (²JCF) | C-2 |

| ¹³C | 115 - 120 | d | ~20-25 Hz (³JCF) | C-6 |

| ¹³C | 18 - 22 | s | - | Methyl (-CH₃) |

| ¹⁹F | -105 to -120 | m | - | Aromatic C-F |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D-COSY experiment would reveal the coupling relationships between protons. For "this compound," it would show a cross-peak between the two aromatic protons, confirming their spatial proximity. Long-range couplings, for instance between the aromatic protons and the methyl protons, might also be observable, further solidifying the structural assignment. acs.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, and the signals of the aromatic protons to their respective aromatic carbon signals. This is crucial for the definitive assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It could be used to confirm the position of the substituents on the aromatic ring. For example, correlations would be expected from the methyl protons to the C-3, C-4, and C-5 carbons, and from the aromatic protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental formula of "this compound" (C₈H₅ClFI O). The calculated exact mass can be compared to the experimentally determined mass to confirm the compound's identity with high confidence. Furthermore, the presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak, providing further evidence for the presence of a chlorine atom in the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for monitoring the progress of the synthesis of "this compound," for instance, in the conversion of the corresponding benzoic acid to the acyl chloride. By analyzing aliquots of the reaction mixture over time, one can track the disappearance of the starting material and the appearance of the product, each identified by its unique mass-to-charge ratio. LC-MS is also instrumental in identifying the product in complex mixtures and assessing its purity. eurofins.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of "this compound" would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group in an acyl chloride. This band is typically observed at a high wavenumber, around 1770–1810 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. researchgate.net Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C stretching vibrations from the aromatic ring (in the 1450-1600 cm⁻¹ region), and absorptions corresponding to the C-F, C-Cl, and C-I bonds at lower wavenumbers. chemicalbook.comajol.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. royalsocietypublishing.org It relies on the inelastic scattering of monochromatic light. wikipedia.org While the C=O stretch is also visible in the Raman spectrum, non-polar bonds and symmetric vibrations often produce stronger signals in Raman than in IR. The vibrations of the substituted benzene (B151609) ring are typically strong and provide a characteristic "fingerprint" for the molecule in the 500–1500 cm⁻¹ region. wikipedia.orgphysicsopenlab.org This can be very useful for structural confirmation and identification.

Interactive Table 2: Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Technique |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | IR, Raman |

| 3000 - 2850 | Medium | Methyl C-H Stretch | IR, Raman |

| 1810 - 1770 | Very Strong | Acyl Chloride C=O Stretch | IR |

| 1600 - 1450 | Strong-Medium | Aromatic C=C Stretch | IR, Raman |

| 1300 - 1200 | Strong | C-F Stretch | IR |

| 800 - 600 | Strong | C-Cl Stretch | IR, Raman |

| 600 - 500 | Medium | C-I Stretch | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering definitive proof of a molecule's connectivity and conformation in the solid state.

For a compound like this compound, a successful crystallographic analysis would yield critical data. This would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. From this information, one could elucidate the planarity of the benzene ring, the orientation of the benzoyl chloride moiety relative to the ring, and the specific arrangement of the fluoro, iodo, and methyl substituents.

Furthermore, the analysis would reveal any significant intermolecular interactions, such as halogen bonding involving the iodine atom or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice.

While crystallographic data is available for structurally related compounds, this information cannot be directly extrapolated to definitively describe the solid-state structure of this compound due to the unique electronic and steric effects of its specific substitution pattern. The generation of a data table and a detailed discussion of its crystal structure is therefore not possible at this time.

Computational and Theoretical Investigations of 3 Fluoro 5 Iodo 4 Methylbenzoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods could be used to model the electronic distribution and energy levels within the 3-Fluoro-5-iodo-4-methylbenzoyl chloride molecule, offering a quantitative understanding of its properties.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy gap between these orbitals would indicate the chemical stability and the types of reactions the compound is likely to undergo. For this compound, this analysis would pinpoint the regions susceptible to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis would elucidate the nature of bonding and non-bonding interactions within the molecule. This includes the examination of hyperconjugative interactions and charge delocalization, which are key to understanding the molecule's stability and the influence of its substituent groups (fluoro, iodo, and methyl) on the benzoyl chloride core.

A Molecular Electrostatic Potential (MEP) map would visually represent the electron density around the molecule. This is instrumental in identifying the electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions.

Reaction Mechanism Studies through Transition State Calculations

Theoretical studies on reaction mechanisms involving this compound would require the calculation of transition state structures and their corresponding activation energies. Such investigations would clarify the pathways of its potential reactions, such as nucleophilic acyl substitution, and determine the rate-determining steps.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis)

Computational methods can accurately predict various spectroscopic properties. For this compound, theoretical calculations of its infrared (vibrational) and ultraviolet-visible (UV-Vis) spectra would be invaluable for its experimental identification and characterization. The predicted frequencies and absorption wavelengths could be compared with experimental data to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations would provide insights into the conformational flexibility of the this compound molecule and its interactions with other molecules or a solvent. This would be particularly useful for understanding its behavior in different environments and its potential for forming complexes or aggregates.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes to 3-Fluoro-5-iodo-4-methylbenzoyl Chloride

Traditional methods for the synthesis of benzoyl chlorides often involve reacting the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netwikipedia.org While effective, these reagents can be hazardous and produce corrosive byproducts such as HCl and SO₂ gas. wikipedia.org Future research is increasingly focused on developing "greener" and more efficient synthetic pathways that minimize waste and improve safety.

Key emerging trends in this area include:

Catalytic Chlorination: Moving away from stoichiometric chlorinating agents towards catalytic systems is a primary goal. This could involve novel catalysts that can generate the acyl chloride from the corresponding benzoic acid using a safer chlorine source. Research into organocatalysts or transition-metal catalysts that can operate under milder conditions and with higher atom economy is a promising avenue.

Alternative Chlorinating Agents: The exploration of solid-supported or polymer-bound chlorinating agents could simplify purification and reduce corrosive waste streams. Similarly, reagents like 3,3-dichlorocyclopropenes, activated by a tertiary amine base, represent a newer approach for converting carboxylic acids to acid chlorides under specific conditions. organic-chemistry.org

Synthesis from Aldehydes: Direct conversion of the corresponding 3-fluoro-5-iodo-4-methylbenzaldehyde (B12857772) to the benzoyl chloride offers an alternative route. google.com Future work may focus on photocatalytic methods, which can enable such transformations under visible light, using catalysts like Ru(bpy)₃Cl₂ with a chlorine source such as N-chlorosuccinimide, representing a milder and more controlled approach. organic-chemistry.orggoogle.com

These advancements aim to make the production of this compound not only more efficient but also more environmentally benign, aligning with the principles of green chemistry. cinz.nz

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. chemguide.co.ukchemguide.co.uklibretexts.org However, the presence of iodo and fluoro substituents opens the door to a wider range of transformations. Future research will likely focus on selectively targeting different sites on the molecule using advanced catalytic systems.

Emerging areas of exploration include:

Cross-Coupling of the C-I Bond: The carbon-iodine bond is particularly susceptible to palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). A major research direction will be the development of catalytic systems that can perform these couplings without reacting with the highly sensitive benzoyl chloride group. This would enable the introduction of a wide array of substituents at the 5-position, dramatically expanding the molecular diversity accessible from this building block.

Photoredox and Organocatalysis: The use of photoredox and organocatalysis could unlock novel reaction pathways. For instance, photocatalysis could enable radical-based derivatizations, while organocatalysis offers new methods for asymmetric synthesis, potentially creating chiral molecules from derivatives of this compound. organic-chemistry.org

Selective C-H Functionalization: Although challenging, the direct functionalization of the remaining aromatic C-H bond represents a frontier in synthetic chemistry. Developing catalytic systems that can regioselectively activate this bond would provide a highly efficient way to create even more complex, penta-substituted benzene (B151609) derivatives.

Iron-Catalyzed Acylations: While benzoyl chlorides are inherently reactive, the use of mild catalysts like iron(II) chloride (FeCl₂) can facilitate smooth and convenient acylation of organozinc halides under gentle conditions, broadening the scope of ketone synthesis. acs.orgorganic-chemistry.org

The following table summarizes potential catalytic approaches for the derivatization of this compound:

| Catalytic System | Target Site | Potential Transformation | Anticipated Benefit |

|---|---|---|---|

| Palladium/Copper Catalysts | C-I Bond | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Couplings | Introduction of diverse aryl, alkynyl, or amino groups. |

| Photoredox Catalysts (e.g., Ru, Ir complexes) | Aromatic Ring / Acyl Group | Radical additions, Novel coupling reactions | Access to unique chemical space under mild conditions. |

| Organocatalysts (e.g., Chiral Amines, Phosphines) | Acyl Chloride Group | Asymmetric acylations, Kinetic resolutions | Synthesis of enantiomerically enriched compounds. |

| Iron Catalysts (e.g., FeCl₂) | Acyl Chloride Group | Acylation of organometallics | Mild and environmentally friendly ketone synthesis. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for handling hazardous reagents and improving reaction control. comchart.comchemanager-online.com The synthesis and use of acyl chlorides, which can be highly reactive and exothermic, are particularly well-suited for this technology. cinz.nz

Future integration of this compound with these platforms will focus on:

Enhanced Safety and Control: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous materials. vapourtec.com This allows for the use of more extreme reaction conditions (higher temperatures and pressures) that would be unsafe in traditional batch reactors. acs.org

Rapid Optimization and Library Synthesis: Automated flow chemistry platforms enable the rapid screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify optimal parameters. syrris.comlabmanager.com This is particularly valuable for generating libraries of derivatives for applications like drug discovery, where many variations of a core structure are needed. acs.orgtechnologynetworks.comvapourtec.com

Telescoped Synthesis: Flow systems allow for the coupling of multiple reaction steps without the need to isolate and purify intermediates. For this compound, this could mean its in situ generation from the corresponding carboxylic acid, followed immediately by its reaction with a nucleophile in a subsequent reactor module, streamlining the entire synthetic process.

Advanced Materials Science Applications Beyond Current Scope

The unique combination of halogen atoms on the aromatic ring of this compound makes it an intriguing monomer for the synthesis of advanced functional polymers and materials. specialchem.comgoogle.com Halogenated aromatic compounds are known to impart specific properties such as flame retardancy, chemical resistance, and altered electronic characteristics.

Emerging applications in materials science could include:

High-Performance Polymers: Incorporation of this monomer into polymers like polyesters or polyamides could yield materials with enhanced thermal stability, lower flammability, and modified optical properties. The fluorine atom can increase thermal and oxidative stability, while the bulky iodine atom can disrupt chain packing, affecting crystallinity and solubility.

Functional Surface Coatings: The benzoyl chloride group can be used to graft the molecule onto surfaces containing hydroxyl or amine groups, creating functionalized coatings. The resulting surfaces would exhibit the properties of the polyhalogenated aromatic ring, such as altered hydrophobicity or specific binding capabilities.

Precursors for Conjugated Materials: The C-I bond can serve as a synthetic handle for further reactions, such as cross-coupling, after the initial polymerization. This post-polymerization modification strategy could be used to attach conjugated side chains, creating materials for applications in organic electronics.

Halogen Bonding-Based Materials: The iodine atom is a strong halogen bond donor. rsc.org This specific and directional non-covalent interaction can be exploited to create self-assembling supramolecular polymers and smart materials that respond to external stimuli. rsc.org

Computational Design of Novel Derivatives with Enhanced Synthetic Utility

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and reaction outcomes. researchgate.netresearchgate.net Applying these methods to this compound can accelerate the discovery of new derivatives and applications.

Future research in this domain will likely involve:

Reactivity Prediction: DFT calculations can model the electronic structure of the molecule, predicting the relative reactivity of its different functional groups. rsc.org For example, computational studies can determine the activation barriers for nucleophilic attack at the carbonyl carbon versus oxidative addition at the C-I bond, helping to design selective reaction conditions. mdpi.comresearchgate.net

Designing Novel Catalysts: Computational modeling can be used to design catalysts tailored for specific transformations. By simulating the interaction between the substrate and a potential catalyst, researchers can predict which catalyst will be most effective for a desired reaction, such as the selective cross-coupling of the C-I bond.

Predicting Material Properties: For materials science applications, computational methods can predict the properties of polymers derived from this compound. Properties such as bond dissociation energies, electronic band gaps, and polymer chain conformation can be estimated, guiding the synthesis of materials with desired characteristics.

Elucidating Reaction Mechanisms: Understanding the precise step-by-step mechanism of a reaction is crucial for its optimization. Computational studies can map out the entire reaction pathway, identifying transition states and intermediates, which provides critical insights that are often difficult to obtain through experiments alone. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Fluoro-5-iodo-4-methylbenzoyl chloride from its benzoic acid precursor?

- Methodological Answer : The synthesis typically involves reacting the corresponding benzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, SOCl₂ is preferred due to its volatile byproducts (SO₂, HCl), simplifying purification. Anhydrous conditions are critical to avoid hydrolysis. Post-reaction, distillation or recrystallization in inert solvents (e.g., dry dichloromethane) ensures purity . Multi-step protocols, such as those involving nitration and diazotization (as seen in analogous compounds), may require intermediate purification to isolate the target product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies methyl and aromatic protons, while ¹⁹F NMR detects fluorine’s electronic environment. The iodine atom’s steric effects may cause splitting in aromatic signals.

- IR Spectroscopy : Confirms the presence of the carbonyl (C=O) stretch (~1750–1800 cm⁻¹) and C-Cl/F/I bonds.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) validates molecular weight, with iodine’s isotopic pattern (e.g., 127I and 129I) aiding identification .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of corrosive vapors (HCl, SO₂).

- Storage : Keep in anhydrous conditions (e.g., desiccated containers) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in nucleophilic substitution reactions given the steric and electronic effects of substituents?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect directs electrophiles to meta/para positions, while the bulky iodine and methyl groups impose steric hindrance. Computational modeling (DFT) predicts reactive sites, and experimental validation via competitive reactions (e.g., using substituted nucleophiles) confirms selectivity. For drug design, substituent positioning impacts binding to target receptors .

Q. What strategies mitigate hydrolysis during storage or reactions?

- Methodological Answer :

- Anhydrous Solvents : Use rigorously dried solvents (e.g., molecular sieves in THF).

- Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.

- Stabilizers : Add scavengers like triethylamine to neutralize HCl byproducts. Storage at low temperatures (-20°C) in sealed amber vials minimizes degradation .

Q. How to resolve contradictions in reported synthetic yields from different methods?

- Methodological Answer : Compare reaction parameters (temperature, catalyst, stoichiometry). For example, ionic liquid catalysts (e.g., [HMIm]BF₄) can enhance yields by stabilizing intermediates . Purity of starting materials and monitoring via TLC/GC-MS ensures reproducibility. Multi-step syntheses may require optimizing individual steps (e.g., esterification before chlorination) .

Q. What advanced analytical methods verify the structure when heavy atoms (e.g., iodine) are present?

- Methodological Answer :

- X-ray Crystallography : Resolves spatial arrangement, particularly iodine’s steric effects.

- Isotopic Pattern Analysis : In EI-MS, iodine’s natural isotopic abundance (127I:129I ≈ 100:25) provides a diagnostic signature.

- Heteronuclear NMR : ¹³C NMR with DEPT-135 distinguishes quaternary carbons adjacent to halogens .

Q. How can this compound be evaluated as a pharmacophore in drug design?

- Methodological Answer :

- Docking Studies : Simulate interactions with target enzymes/receptors (e.g., kinase binding pockets).

- Bioisosteric Replacement : Replace iodine with other halogens to optimize pharmacokinetics.

- In Vitro Assays : Test antimicrobial or anticancer activity using cell viability assays (e.g., MTT) and compare with structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.